molecular formula C18H20N6OS B5298912 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide

Cat. No.: B5298912
M. Wt: 368.5 g/mol
InChI Key: MYVAWJMFIOOHMJ-UHFFFAOYSA-N
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Description

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .

Scientific Research Applications

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for research and development .

Properties

IUPAC Name

4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-12-10-26-16-15(12)22-11-23-17(16)24-7-6-20-14(9-24)18(25)21-8-13-4-2-3-5-19-13/h2-5,10-11,14,20H,6-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVAWJMFIOOHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCNC(C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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